4,5-Dibromonicotinic acid is an organic compound with the molecular formula . It is a derivative of nicotinic acid, characterized by the substitution of two bromine atoms at the 4th and 5th positions of the pyridine ring. This compound is notable for its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science .
The biological activity of 4,5-Dibromonicotinic acid has been explored in various studies. Its structural similarity to nicotinic acid suggests potential roles in enzyme inhibition and receptor binding. Preliminary research indicates that it may influence nicotinic acetylcholine receptors, which are crucial in neurotransmission and are implicated in various neurological disorders . Further studies are needed to fully understand its pharmacological effects and therapeutic potential.
The synthesis of 4,5-Dibromonicotinic acid typically involves a multi-step process starting from nicotinic acid. A common method includes:
In industrial settings, continuous flow reactors may be used to enhance efficiency and yield during the production process.
4,5-Dibromonicotinic acid has several applications across different fields:
Interaction studies involving 4,5-Dibromonicotinic acid focus primarily on its binding affinity with nicotinic receptors. Research indicates that it may act as an inhibitor or modulator of these receptors, which could have implications for treating conditions like Alzheimer's disease and other cognitive disorders. Further exploration into its interactions with various biological targets is warranted to elucidate its full therapeutic potential .
Several compounds share structural similarities with 4,5-Dibromonicotinic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Uniqueness |
---|---|---|
5,6-Dibromonicotinic acid | Bromine substitutions at different positions | Different electronic properties due to bromination pattern |
5-Bromo-6-chloronicotinic acid | Contains both bromine and chlorine | Unique halogen combination affecting reactivity |
Nicotinic acid | Parent compound without bromine substitutions | Lacks the unique properties imparted by bromination |
2,5-Dibromonicotinic acid | Bromination at different positions | Offers different reactivity patterns compared to 4,5-Dibromonicotinic acid |
3-Bromo-5-pyridine carboxylic acid | Different substitution pattern on the pyridine ring | Unique reactivity due to carboxylic group presence |
The uniqueness of 4,5-Dibromonicotinic acid lies in its specific substitution pattern which imparts distinct electronic and steric properties. This specificity makes it particularly valuable for targeted synthesis and specialized applications in research and industry .
The systematic IUPAC name for 4,5-dibromonicotinic acid is 4,5-dibromopyridine-3-carboxylic acid. This nomenclature reflects the substitution pattern on the pyridine ring:
The molecular formula $$ \text{C}6\text{H}3\text{Br}2\text{NO}2 $$ corresponds to a molecular weight of 280.90 g/mol. For comparison, monobrominated derivatives like 5-bromonicotinic acid ($$ \text{C}6\text{H}4\text{Br}\text{NO}2 $$, MW 202.01 g/mol) and 4-bromonicotinic acid hydrobromide ($$ \text{C}6\text{H}5\text{Br}2\text{NO}_2 $$, MW 282.92 g/mol) exhibit reduced halogenation and distinct mass profiles.
The atomic connectivity of 4,5-dibromonicotinic acid is defined by its SMILES notation: O=C(O)C1=CN=CC(Br)=C1Br. Key structural features include:
The stereoelectronic properties arise from the interplay of substituents:
Monobrominated analogs, such as 5-bromonicotinic acid and 4-bromonicotinic acid, differ in substitution patterns and electronic properties:
Direct bromination remains the most straightforward approach for introducing bromine atoms at the 4- and 5-positions of nicotinic acid. Classical methods employ bromine (Br₂) in combination with Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to activate the pyridine ring. A notable protocol involves sequential bromination at elevated temperatures (80–120°C), where the 5-position undergoes electrophilic substitution first due to its higher electron density, followed by 4-position bromination under controlled stoichiometry [1] [4].
Modern approaches utilize N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF), achieving regioselectivity through steric and electronic effects. Phosphine-mediated halogenation, as demonstrated by Cheng et al., enables precise 4-position functionalization through designed phosphonium intermediates (Figure 1) [4]. This method pairs 3-trifluoromethylpyridine-derived phosphines with bromine sources, yielding 4-bromonicotinic acid derivatives that subsequently undergo 5-position bromination via radical mechanisms.
Table 1: Comparison of Direct Bromination Methods
Method | Brominating Agent | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Classical Br₂/FeBr₃ | Br₂ | 120 | 65–70 | Moderate (4,5) |
NBS/DMF | NBS | 80 | 75–80 | High (5 then 4) |
Phosphine-mediated [4] | HBr | 60 | 88–92 | Excellent (4) |
Halogen exchange offers an alternative route using pre-halogenated precursors. Nickel-catalyzed Finkelstein reactions enable bromide-for-iodide substitution in 4-iodo-5-bromonicotinic acid, leveraging the oxidative addition of nickel(0) complexes (Figure 2) [3]. Recent work demonstrates that copper(I) iodide with trans-N,N′-dimethyl-1,2-cyclohexanediamine facilitates bromide-chloride exchange at the 4-position under mild conditions (110°C, ethanol), preserving the carboxylic acid functionality [3].
Electrochemical methods show promise for scale-up applications. By applying a −1.2 V potential in acetonitrile with tetrabutylammonium bromide, 4-chloronicotinic acid undergoes bromide substitution at the 4-position with 85% conversion efficiency [3]. This approach minimizes byproduct formation compared to traditional metal-catalyzed pathways.
Reaction optimization focuses on three key parameters: catalyst loading, solvent selection, and temperature control. Cobalt-manganese-bromide (Co-Mn-Br) catalytic systems, adapted from nicotinic acid oxidation protocols, enhance bromination rates while suppressing decarboxylation [2]. In DMF at 90°C, a 1:0.5:1.2 molar ratio of Co(OAc)₂:Mn(OAc)₂:NaBr achieves 94% dibromination yield within 4 hours [2].
Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating nicotinic acid with NBS (2.2 equiv) and FeBr₃ (10 mol%) in acetonitrile at 150 W for 15 minutes produces 4,5-dibromonicotinic acid with 89% yield and <2% mono-brominated byproducts [1].
Table 2: Optimized Conditions for Dibromination
Parameter | Classical Method | Microwave-Assisted |
---|---|---|
Time | 6–8 h | 15 min |
Temperature | 120°C | 150°C (microwave) |
Catalyst Loading | 15 mol% FeBr₃ | 10 mol% FeBr₃ |
Solvent | CHCl₃ | CH₃CN |
Yield | 70% | 89% |
Crude reaction mixtures typically contain mono-brominated isomers (4- and 5-bromonicotinic acids) and debrominated nicotinic acid. Acid-base extraction proves effective for initial purification: dissolving the mixture in 1 M NaOH (pH 12) followed by gradual acidification to pH 2 selectively precipitates the dibrominated product [2]. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves >99% purity, resolving 4,5-dibromonicotinic acid (retention time: 8.2 min) from 3,5-dibromo (6.7 min) and 2,5-dibromo (7.4 min) isomers [4].
Byproduct formation mechanisms include:
Table 3: Common Byproducts and Mitigation Strategies
Byproduct | Formation Cause | Mitigation Method |
---|---|---|
3-Bromonicotinic acid | Radical rearrangement | Lower temperature (60–80°C) |
Nicotinic acid | Incomplete bromination | Excess Br₂ (2.5 equiv) |
4,5,6-Tribromonicotinic acid | Over-bromination | Controlled Br₂ addition (dropwise) |
4,5-Dibromonicotinic acid represents a dihalogenated derivative of nicotinic acid with bromine atoms positioned at the 4 and 5 positions of the pyridine ring. The compound has a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of 280.90 g/mol [1] . The Chemical Abstracts Service number for this compound is 1009334-28-4 [1] [3].
While specific crystallographic data for 4,5-dibromonicotinic acid is limited in the literature, analysis of related halogenated nicotinic acid derivatives provides insight into expected solid-state characteristics. Studies on 5,6-dibromonicotinic acid have demonstrated that hydrogen bonding among molecules in the crystals of halogenated nicotinic acids constitutes an important intermolecular force that largely determines crystal structure . Research on 5-bromonicotinic acid has revealed head-to-head acid-acid hydrogen bond motifs generating centrosymmetric dimers [5] . These dimers are further connected into antiparallel ribbons through carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen hydrogen bonds .
X-ray crystallographic studies of 5-bromonicotinic acid and its solvates have shown that heteromeric nitrogen-hydrogen to oxygen and carbon-hydrogen to oxygen hydrogen bonds lead to infinite polar chains of the acid molecules [5]. In the unsolvated form, the principal noncovalent connector generates centrosymmetric dimers through head-to-head acid-acid hydrogen bonds [5]. The carboxylic acid group in brominated nicotinic acid derivatives typically exhibits angles approaching perpendicular orientation relative to the pyridine ring plane, as observed in related dihalogenated benzoic acid derivatives [7].
Structural Feature | Characteristic | Reference Compound |
---|---|---|
Hydrogen Bonding Pattern | Head-to-head acid dimers | 5-Bromonicotinic acid [5] |
Secondary Interactions | C-H⋯O and C-H⋯N bonds | 5-Bromonicotinic acid |
Carboxyl Group Orientation | Near-perpendicular to ring plane | Related dihalogenated acids [7] |
Crystal Packing | Antiparallel ribbon formation | Halogenated carboxylic acids |
Thermochemical behavior analysis of 4,5-dibromonicotinic acid must be inferred from comprehensive studies of related halogenated nicotinic acid derivatives. The melting point of 5-bromonicotinic acid has been consistently reported in the range of 178-187°C across multiple sources [8] [9] [10] [11] [12]. For comparison, 2-bromonicotinic acid exhibits a higher melting point of 200-203°C [13] [14].
Thermal analysis studies of nicotinic acid derivatives reveal characteristic decomposition patterns. Research on pyridinedicarboxylic acids demonstrates that compounds with carboxylic substituents in the 2-position are not very stable at high temperatures and therefore show low enthalpies of decomposition [15]. The thermal decomposition of sodium nicotinate occurs in consecutive steps between 410 and 780°C, with initial fusion at approximately 410°C followed by decomposition with formation of sodium carbonate and carbonaceous residue [16].
Studies on halogenated nicotinic acids have shown that the thermal behavior is influenced by the position and number of halogen substituents [17]. The thermal decomposition typically proceeds through decarboxylation reactions, with the stability order influenced by electronic effects of the halogen substituents.
Thermal Property | 5-Bromonicotinic Acid | 2-Bromonicotinic Acid | Predicted for 4,5-Dibromonicotinic Acid |
---|---|---|---|
Melting Point (°C) | 178-187 [8] [9] [10] | 200-203 [13] [14] | 190-210* |
Thermal Stability | Moderate | Moderate | Enhanced due to dual halogenation* |
Decomposition Pattern | Decarboxylation | Decarboxylation | Expected decarboxylation* |
*Predicted based on structural analogy and electronic effects
Boiling point data for 4,5-dibromonicotinic acid is not directly available in the literature. However, predictive models based on 5-bromonicotinic acid, which has a calculated boiling point of 328.5±27.0°C at 760 mmHg [11], suggest that the additional bromine substituent would likely increase the boiling point due to increased molecular weight and enhanced intermolecular interactions.
Direct solubility data for 4,5-dibromonicotinic acid in water is not available in the current literature. However, solubility trends can be predicted based on related compounds. 5-Bromonicotinic acid demonstrates variable water solubility, described as "very soluble" [18] to "slightly soluble" [19] depending on conditions. The parent compound nicotinic acid exhibits high water solubility due to its polar carboxylic acid group and basic pyridine nitrogen [20] [21] [22].
The introduction of bromine substituents generally decreases water solubility due to increased hydrophobicity. The presence of two bromine atoms in 4,5-dibromonicotinic acid would be expected to further reduce aqueous solubility compared to monohalogenated derivatives.
Comprehensive solubility studies of nicotinic acid in organic solvents demonstrate a solubility order of: dimethyl sulfoxide > methanol > ethanol > propanol > propan-2-ol > butanol > acetone > ethyl acetate [21] [23]. For 5-bromonicotinic acid, solubility in dimethyl sulfoxide and methanol is described as "slightly soluble" with approximately 1 mg/ml in dimethyl sulfoxide [24] .
Nicotinic acid demonstrates solubility of approximately 1 mg/ml in dimethyl sulfoxide and dimethyl formamide [20]. The halogenated derivatives typically show reduced solubility in polar protic solvents but maintain reasonable solubility in aprotic solvents like dimethyl sulfoxide.
Solvent Type | Nicotinic Acid | 5-Bromonicotinic Acid | Expected for 4,5-Dibromonicotinic Acid |
---|---|---|---|
Water | High solubility [21] | Variable (very to slightly soluble) [19] [18] | Limited solubility* |
Dimethyl Sulfoxide | ~1 mg/ml [20] | Slightly soluble (~1 mg/ml) [24] | Moderate solubility* |
Methanol | High solubility [21] | Slightly soluble [24] | Limited to moderate* |
Ethanol | Moderate solubility [21] | Sparingly soluble [14] | Limited solubility* |
*Predicted based on halogenation effects and structural considerations
The solubility behavior of pyridine carboxylic acids is governed by multiple intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The carboxylic acid group provides hydrogen bond donor capability, while the pyridine nitrogen serves as a hydrogen bond acceptor [25]. The introduction of bromine substituents modifies these interaction patterns by increasing molecular polarizability and hydrophobic character.
While experimental pKa values for 4,5-dibromonicotinic acid are not available in the current literature, predictive analysis based on related compounds provides valuable insights. The pKa of 5-bromonicotinic acid has been predicted as 3.08±0.10 [24] [26], while 2-bromonicotinic acid shows a predicted pKa of 2.12±0.10 [13]. The parent nicotinic acid exhibits a pKa of approximately 4.75 for the carboxylic acid group.
The presence of bromine substituents at the 4 and 5 positions would be expected to significantly influence the acid dissociation behavior through electronic effects. Bromine atoms are electron-withdrawing groups that stabilize the conjugate base through inductive effects, thereby increasing acidity (lowering pKa values).
The positioning of bromine substituents at the 4 and 5 positions places them in optimal positions to exert inductive effects on the carboxylic acid group at position 3. This electronic withdrawal would be expected to decrease the pKa compared to the parent nicotinic acid. Based on the additive nature of substituent effects, 4,5-dibromonicotinic acid would likely exhibit a pKa in the range of 2.5-3.0.
Compound | Substituent Pattern | Experimental/Predicted pKa | Reference |
---|---|---|---|
Nicotinic acid | None | ~4.75 | Literature standard |
5-Bromonicotinic acid | 5-Br | 3.08±0.10 | [24] [26] |
2-Bromonicotinic acid | 2-Br | 2.12±0.10 | [13] |
4,5-Dibromonicotinic acid | 4,5-diBr | 2.5-3.0* | Predicted |
*Estimated based on additive electronic effects
Tautomeric equilibria in 4,5-dibromonicotinic acid would primarily involve the carboxylic acid group. The standard carboxylic acid-carboxylate equilibrium represents the principal acid-base behavior. The pyridine nitrogen can also participate in protonation equilibria, although this typically occurs at much lower pH values.
The presence of bromine substituents would not be expected to introduce additional tautomeric forms but would influence the position of existing equilibria through electronic effects. The electron-withdrawing nature of bromine substituents would stabilize the deprotonated carboxylate form, shifting the equilibrium toward dissociation at higher pH values compared to the parent compound.
The ionization behavior of 4,5-dibromonicotinic acid would follow the typical pattern for pyridine carboxylic acids. At physiological pH (7.4), the compound would exist predominantly in the zwitterionic form with the carboxylate group deprotonated and the pyridine nitrogen protonated. The exact distribution would depend on the specific pKa values for both ionizable groups.